molecular formula C7H8ClFN2 B1314038 4-Fluorobenzamidine Hydrochloride CAS No. 456-14-4

4-Fluorobenzamidine Hydrochloride

Cat. No. B1314038
Key on ui cas rn: 456-14-4
M. Wt: 174.60 g/mol
InChI Key: JQDATBKJKUWNGA-UHFFFAOYSA-N
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Patent
US05200110

Procedure details

310 cm3 of ethanol saturated with ammonia was added to 83 g (0.41 mol) of 4-fluorobenzimidate hydrogen chloride and stirred at room temperature for one day and night. Approximately half of the ethanol was distilled off and the residue was recrystallized to yield 70 g (0.40 mol) of 4-fluorobenzamidine hydrogen chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluorobenzimidate hydrogen chloride
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
4-fluorobenzamidine hydrogen chloride

Identifiers

REACTION_CXSMILES
[NH3:1].[ClH:2].[F:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](=[NH:10])O)=[CH:6][CH:5]=1>C(O)C>[ClH:2].[F:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:1])=[NH:10])=[CH:6][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
4-fluorobenzimidate hydrogen chloride
Quantity
83 g
Type
reactant
Smiles
Cl.FC1=CC=C(C(O)=N)C=C1
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one day and night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Approximately half of the ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized

Outcomes

Product
Details
Reaction Time
1 d
Name
4-fluorobenzamidine hydrogen chloride
Type
product
Smiles
Cl.FC1=CC=C(C(=N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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